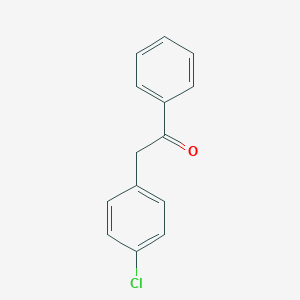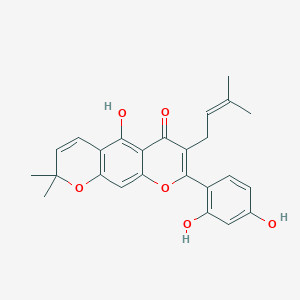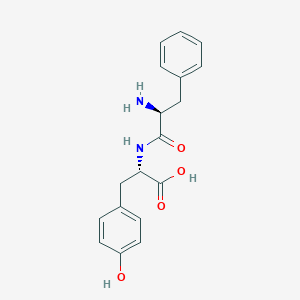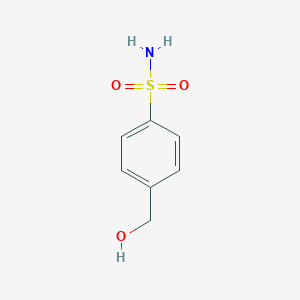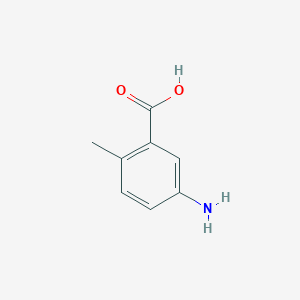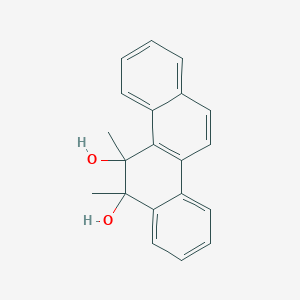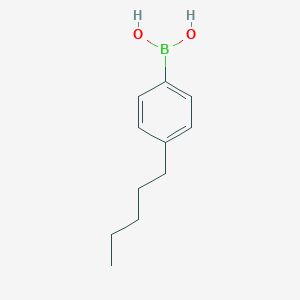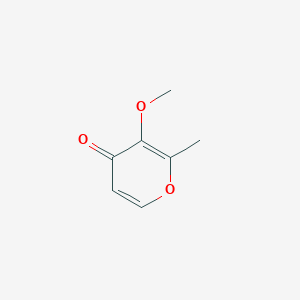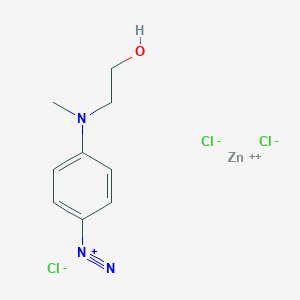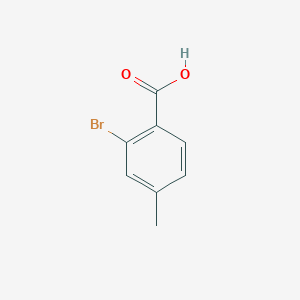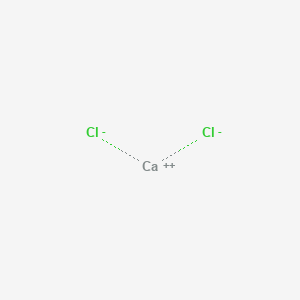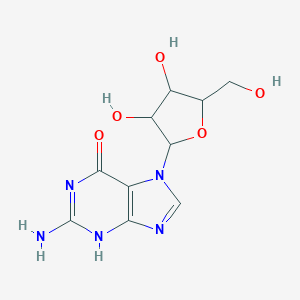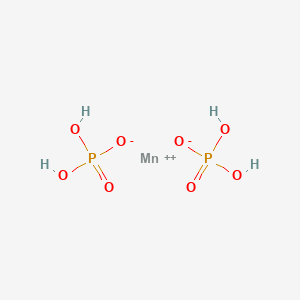![molecular formula C14H12N2O2 B106901 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole CAS No. 18726-01-7](/img/structure/B106901.png)
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemische Und Physiologische Effekte
Several studies have investigated the biochemical and physiological effects of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. Moreover, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, particularly its interaction with molecular targets and signaling pathways. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole involves the reaction of 4-methylbenzyl hydrazine with furan-2-carboxylic acid, followed by cyclization with phosphoryl chloride. This method has been reported to yield a high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Moreover, 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
18726-01-7 |
|---|---|
Produktname |
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-[5-[(4-methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(18-12)14-16-15-9-17-14/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
LZSJRPMFWHMXGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



